molecular formula C18H13Cl2N5 B11212393 1-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212393
M. Wt: 370.2 g/mol
InChI Key: PYVMIRDMIOJQPT-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    1-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: C15H11Cl2N5\text{C}_{15}\text{H}_{11}\text{Cl}_2\text{N}_5C15​H11​Cl2​N5​

    .
  • It belongs to the class of pyrazolo[3,4-d]pyrimidines and contains both chlorophenyl and pyrazole moieties.
  • This compound has attracted scientific interest due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H13Cl2N5

    Molecular Weight

    370.2 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C18H13Cl2N5/c19-13-5-7-14(8-6-13)25-18-15(10-24-25)17(22-11-23-18)21-9-12-3-1-2-4-16(12)20/h1-8,10-11H,9H2,(H,21,22,23)

    InChI Key

    PYVMIRDMIOJQPT-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl

    Origin of Product

    United States

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